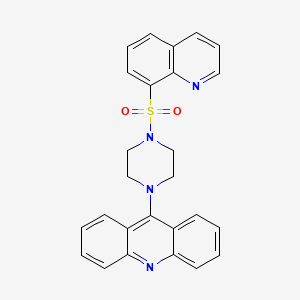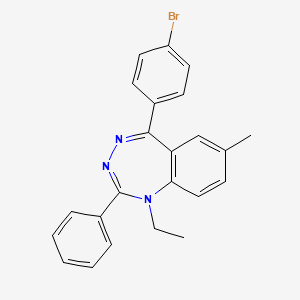![molecular formula C23H16BrNO2 B4304398 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4304398.png)
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Overview
Description
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a brominated benzodioxole moiety and a dihydrobenzoquinoline structure. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(6-bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline .
- 5-Bromo-1,3-benzodioxole .
- (6-Bromobenzo[d]dioxol-5-yl)methanol .
Uniqueness
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to its specific structural features, including the brominated benzodioxole moiety and the dihydrobenzoquinoline structure. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
12-(6-bromo-1,3-benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2/c24-18-11-21-20(26-12-27-21)10-17(18)23-16-7-3-6-15(16)22-14-5-2-1-4-13(14)8-9-19(22)25-23/h1-2,4-5,8-11H,3,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULGMXJFKLZBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC6=C(C=C5Br)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-(4-CHLOROPHENYL)-6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4304320.png)
![ETHYL 6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4304323.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304328.png)
![1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4304338.png)

![3-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide](/img/structure/B4304353.png)
![2-(3-methylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4304356.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B4304360.png)
![ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4304367.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B4304375.png)
![2-(dimethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate](/img/structure/B4304382.png)
![12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B4304384.png)

![methyl 6-(3-methoxy-3-oxopropyl)-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B4304421.png)
